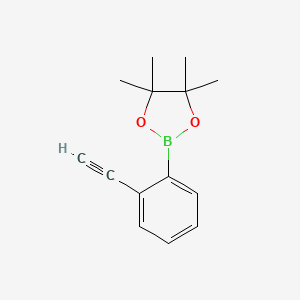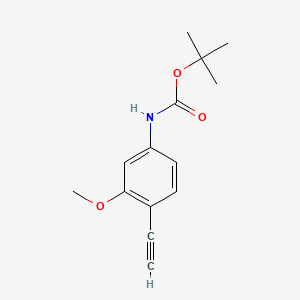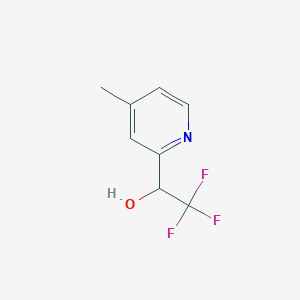![molecular formula C9H9BrF3NO B8067278 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B8067278.png)
2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound with the molecular formula C9H9BrF3NO It is characterized by the presence of a bromo group, a trifluoromethyl group, and an ethanamine moiety attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Etherification: The brominated product is then reacted with 2-chloroethanamine under basic conditions (e.g., using sodium hydroxide) to form the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and etherification can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or secondary amines.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds with antifungal, antibacterial, or anticancer properties.
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Materials Science: Incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
- 2-[3-Bromo-4-(trifluoromethyl)phenoxy]ethan-1-amine
- 2-[3-Bromo-5-(difluoromethyl)phenoxy]ethan-1-amine
- 2-[3-Bromo-5-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness: 2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to the specific positioning of the bromo and trifluoromethyl groups, which can significantly influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability compared to similar compounds without this group.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
属性
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-3-6(9(11,12)13)4-8(5-7)15-2-1-14/h3-5H,1-2,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHKMYYKROXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCN)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl N-[2-amino-1-(3-tert-butylphenyl)ethyl]carbamate](/img/structure/B8067237.png)

![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)



